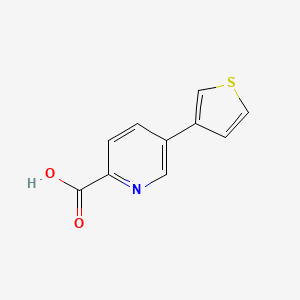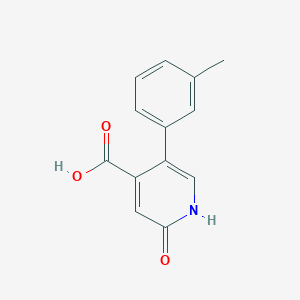
2-Chloro-5-(thiophen-3-yl)nicotinic acid, 95%
説明
2-Chloro-5-(thiophen-3-yl)nicotinic acid (2C5TNA) is a chemical compound that is used in a variety of scientific and industrial applications. It is a derivative of nicotinic acid and is composed of a chlorine atom and a thiophene ring. 2C5TNA is a white to off-white crystalline powder that is soluble in water and has a melting point of around 100-110 °C. It is a relatively new compound and has been studied for its potential as a reagent, catalyst, and inhibitor.
科学的研究の応用
2-Chloro-5-(thiophen-3-yl)nicotinic acid, 95% has been studied for its potential as a reagent, catalyst, and inhibitor. It has been used in a variety of scientific research applications, including the synthesis of peptides, the synthesis of heterocyclic compounds, and the synthesis of pharmaceuticals. It has also been used as a metal-ion chelator, as an antioxidant, and as a corrosion inhibitor.
作用機序
2-Chloro-5-(thiophen-3-yl)nicotinic acid, 95% acts as an inhibitor in the synthesis of peptides and heterocyclic compounds. It is believed to act by binding to the active site of the enzyme, preventing the formation of the desired product. It also acts as a metal-ion chelator, binding to metal ions and preventing them from interacting with other molecules.
Biochemical and Physiological Effects
2-Chloro-5-(thiophen-3-yl)nicotinic acid, 95% has been studied for its potential as an antioxidant and for its ability to inhibit corrosion. In addition, it has been studied for its potential to inhibit the growth of bacteria and fungi, as well as its potential to act as an anti-inflammatory agent.
実験室実験の利点と制限
2-Chloro-5-(thiophen-3-yl)nicotinic acid, 95% has several advantages in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively non-toxic and has low volatility, making it safe to use in the laboratory. However, it is not soluble in organic solvents and is not very soluble in water, making it difficult to work with in some applications.
将来の方向性
There are many potential future directions for research into 2-Chloro-5-(thiophen-3-yl)nicotinic acid, 95%. These include further study of its mechanism of action, the development of new synthesis methods, and the exploration of its potential applications in the pharmaceutical and industrial sectors. Additionally, research could be conducted into its potential to act as an antioxidant, a corrosion inhibitor, and a metal-ion chelator. Finally, further study could be conducted into its potential as an anti-inflammatory and antimicrobial agent.
合成法
2-Chloro-5-(thiophen-3-yl)nicotinic acid, 95% can be synthesized from nicotinic acid and thiophen-3-yl bromide. The reaction is carried out in aqueous acetic acid at a temperature of around 110 °C. The reaction is catalyzed by a base such as potassium carbonate. The reaction produces a white to off-white crystalline powder that is soluble in water and has a melting point of around 100-110 °C.
特性
IUPAC Name |
2-chloro-5-thiophen-3-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-9-8(10(13)14)3-7(4-12-9)6-1-2-15-5-6/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUNJRCOJEOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686913 | |
| Record name | 2-Chloro-5-(thiophen-3-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-00-3 | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-(3-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261955-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(thiophen-3-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















